

# A Comprehensive Technical Guide to 4-Isopropylphenylacetonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Isopropylphenylacetonitrile*

Cat. No.: *B1329806*

[Get Quote](#)

CAS Number: 4395-87-3

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Isopropylphenylacetonitrile**, also known as 2-(4-isopropylphenyl)acetonitrile, is an aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive nitrile group and a substituted phenyl ring, makes it a versatile building block, particularly in the development of novel pharmaceutical compounds. This document provides an in-depth technical overview of its properties, synthesis, and potential applications, with a focus on methodologies relevant to research and drug development.

## Chemical and Physical Properties

A summary of the key physicochemical properties of **4-Isopropylphenylacetonitrile** is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property                              | Value                                            | Reference(s)                                                |
|---------------------------------------|--------------------------------------------------|-------------------------------------------------------------|
| CAS Number                            | 4395-87-3                                        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula                     | C <sub>11</sub> H <sub>13</sub> N                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Weight                      | 159.23 g/mol                                     | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Appearance                            | Colorless oily liquid                            | <a href="#">[6]</a>                                         |
| Density                               | 0.960 g/mL at 25 °C                              | <a href="#">[1]</a>                                         |
| Boiling Point                         | 85-90 °C at 0.2 atm                              | <a href="#">[1]</a>                                         |
| Flash Point                           | >230 °F (>110 °C)                                | <a href="#">[1]</a>                                         |
| Refractive Index (n <sub>20</sub> /D) | 1.5125                                           | <a href="#">[1]</a>                                         |
| Solubility                            | Insoluble in water; soluble in organic solvents. |                                                             |
| IUPAC Name                            | 2-(4-propan-2-ylphenyl)acetonitrile              | <a href="#">[5]</a>                                         |

## Synthesis of 4-Isopropylphenylacetonitrile: Experimental Protocol

The synthesis of **4-Isopropylphenylacetonitrile** is most commonly achieved through the nucleophilic substitution of a 4-isopropylbenzyl halide with a cyanide salt. The following is a detailed two-stage experimental protocol, commencing with the preparation of the precursor 4-isopropylbenzyl chloride.

### Stage 1: Synthesis of 4-Isopropylbenzyl Chloride from 4-Isopropylbenzaldehyde

This procedure outlines the reduction of 4-isopropylbenzaldehyde to the corresponding alcohol, followed by chlorination.

Materials:

- 4-Isopropylbenzaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol ( $\text{MeOH}$ )
- Tetrahydrofuran (THF)
- Thionyl chloride ( $\text{SOCl}_2$ )
- Dichloromethane (DCM)
- 2 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel

Procedure:

- In a flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 mole of 4-isopropylbenzaldehyde and 1.0 mole of sodium borohydride in 1000 mL of THF.[3]
- Cool the stirred mixture to 0-5 °C using an ice-water bath.[3]
- Slowly add 500 mL of methanol dropwise over a period of 5 hours, ensuring the temperature remains between 0-5 °C.[3]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[3]
- Remove the solvent by rotary evaporation under reduced pressure.[3]
- Acidify the residue to a pH of approximately 1 with 1200 mL of 2 M HCl.[3]
- Extract the resulting (4-isopropylphenyl)methanol with three 400 mL portions of dichloromethane.[3]
- Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

- Filter and evaporate the solvent to yield the crude alcohol.
- Dissolve the crude (4-isopropylphenyl)methanol in 1000 mL of dichloromethane and cool to 5 °C.[3]
- Add 1.0 mole of thionyl chloride dropwise to the solution.[3]
- Allow the reaction to stir overnight at room temperature.[3]
- Evaporate the solvent to dryness. Dissolve the residue in 750 mL of dichloromethane.[3]
- Wash the solution with 250 mL of water. Separate the organic layer and extract the aqueous layer with two 150 mL portions of dichloromethane.[3]
- Combine all organic extracts, dry over anhydrous sodium sulfate, and filter through a short pad of silica gel.[3]
- Evaporate the solvent and purify the crude product by vacuum distillation to obtain 4-isopropylbenzyl chloride.[3]

## Stage 2: Synthesis of 4-Isopropylphenylacetonitrile

This stage involves the cyanation of the previously synthesized 4-isopropylbenzyl chloride.

### Materials:

- 4-Isopropylbenzyl chloride
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Ethanol
- Water

### Procedure:

- Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

- In the flask, dissolve sodium cyanide or potassium cyanide in ethanol. It is crucial to use an ethanolic solution to avoid the formation of the corresponding alcohol as a byproduct, which can occur in the presence of water.[1][2]
- Add the 4-isopropylbenzyl chloride to the cyanide solution.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC). The halogen is replaced by the -CN group in a nucleophilic substitution reaction.[1][2]
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove any inorganic salts.
- Remove the ethanol by rotary evaporation.
- Dissolve the residue in an organic solvent (e.g., diethyl ether or dichloromethane) and wash with water to remove any remaining cyanide salts.
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).
- Filter and concentrate the solution under reduced pressure to yield crude **4-isopropylphenylacetonitrile**.
- The crude product can be further purified by vacuum distillation.

## Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **4-Isopropylphenylacetonitrile**.



[Click to download full resolution via product page](#)

### Synthesis of **4-Isopropylphenylacetonitrile**.

# Applications in Drug Development

Phenylacetonitrile and its derivatives are recognized as important precursors in the synthesis of a wide range of pharmaceuticals. The nitrile group is a versatile functional handle that can be converted into other functionalities such as carboxylic acids, amines, and amides, which are common in drug molecules.

Substituted phenylacetonitriles are integral to the synthesis of various classes of drugs, including but not limited to:

- Antihistamines
- Antidepressants[7]
- Antiarrhythmics
- Hypnotics[6]

The isopropylphenyl moiety in **4-Isopropylphenylacetonitrile** can be found in several bioactive molecules, and its incorporation into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of the potential antidepressant Clemeprol involves a substituted phenylacetonitrile precursor.[7] Researchers in drug discovery can utilize **4-Isopropylphenylacetonitrile** as a starting material to explore novel chemical space and develop new therapeutic agents.

## Safety and Handling

**4-Isopropylphenylacetonitrile** should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All cyanide-containing reagents and byproducts must be handled and disposed of according to institutional safety protocols.

## Conclusion

**4-Isopropylphenylacetonitrile** is a key chemical intermediate with significant potential in organic synthesis, particularly for the pharmaceutical industry. The detailed experimental

protocol provided herein offers a practical guide for its preparation. A thorough understanding of its properties and synthetic routes will enable researchers to effectively utilize this compound in the development of new and improved therapeutic agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-ISOPROPYLBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 7. Clemeprol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Isopropylphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329806#4-isopropylphenylacetonitrile-cas-number>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)